(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide
Description
This compound is a novel imidazo[1,2-b]pyridazine . It has been identified as an IL-17A inhibitor, which could be used for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . The molecular formula of this compound is C14H16IN5O3S .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic core with a thia-azabicyclo[4.2.0]oct-2-ene moiety, an imidazo[1,2-b]pyridazine group, and a carboxylic acid group . The molecular weight of this compound is 461.278 Da .Scientific Research Applications
Nephrotoxicity Studies
Research conducted on the nephrotoxicity of cephalosporins, such as cefazedone, has explored the interactions of these compounds with other antibiotics like gentamicin. These studies assess the potential for kidney damage and the mechanisms through which these drugs are processed in the body, providing essential insights into their safety and therapeutic applications. For example, Mondorf Aw (1979) investigated the nephrotoxic effects of cefazedone in combination with gentamicin, finding that the aminoglycoside primarily influences enzyme elimination levels, highlighting the importance of understanding drug interactions in clinical applications Mondorf Aw (1979).
Clinical Tolerance and Pharmacology
Clinical studies, such as those by Züllich & Sack (1979), have investigated the tolerance and pharmacokinetics of cephalosporins like cefazedone, comparing their effects with other antibiotics. These studies offer insights into the dosing, safety, and effectiveness of these compounds in treating infections Züllich & Sack (1979).
Antibacterial Activity
The antibacterial efficacy and potential applications in treating infections, particularly those resistant to other antibiotics, are central to the research on cephalosporins. Studies like those conducted by Pabst et al. (1979) on the pharmacokinetics of cefazedone offer critical data on how these drugs are metabolized and their duration of action in the body, informing their use in clinical settings Pabst et al. (1979).
properties
IUPAC Name |
(6R,7R)-7-amino-3-(5H-imidazo[1,2-b]pyridazin-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S.HI/c15-10-12(20)19-11(14(21)22)8(7-23-13(10)19)6-17-4-5-18-9(17)2-1-3-16-18;/h1-5,10,13,16H,6-7,15H2,(H,21,22);1H/t10-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMFCMUVBROXGX-HTMVYDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CN3C=CN4C3=CC=CN4.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CN3C=CN4C3=CC=CN4.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743142 | |
Record name | (6R,7R)-7-Amino-3-[(imidazo[1,2-b]pyridazin-1(5H)-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide | |
CAS RN |
197897-11-3 | |
Record name | (6R,7R)-7-Amino-3-[(imidazo[1,2-b]pyridazin-1(5H)-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R,7R)-7-amino-3-(5H-imidazo[1,2-b]pyridazin-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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